molecular formula C16H20N6 B11293323 N~6~-butyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-butyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11293323
M. Wt: 296.37 g/mol
InChI Key: PWSGZDQDQCFKTK-UHFFFAOYSA-N
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Description

N~6~-butyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-butyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above synthetic routes to enhance yield and purity, possibly using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~6~-butyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N~6~-butyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~6~-butyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C16H20N6

Molecular Weight

296.37 g/mol

IUPAC Name

6-N-butyl-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6/c1-3-4-10-17-16-20-14(19-12-8-6-5-7-9-12)13-11-18-22(2)15(13)21-16/h5-9,11H,3-4,10H2,1-2H3,(H2,17,19,20,21)

InChI Key

PWSGZDQDQCFKTK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=CC=C3

Origin of Product

United States

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